molecular formula C23H20N4O6S B2446736 2-chloro-5-(thiomorpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 1112026-64-8

2-chloro-5-(thiomorpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B2446736
CAS RN: 1112026-64-8
M. Wt: 480.5
InChI Key: YTQLBHJBEDFFNY-UHFFFAOYSA-N
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Description

The compound “2-chloro-5-(thiomorpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity. The trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, which can improve its drug-like properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide group, the thiomorpholin-4-ylsulfonyl group, and the 3-(trifluoromethyl)phenyl group would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzamide group might undergo hydrolysis, and the trifluoromethyl group might participate in various organofluorine reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group can increase lipophilicity, which can affect the compound’s solubility and permeability .

Scientific Research Applications

Muscle Relaxant Papaverin Intermediate

The compound serves as an intermediate in the synthesis of the muscle relaxant papaverin. Papaverin (also known as papaverine) is a vasodilator used to treat conditions like vasospasm, angina, and erectile dysfunction. By participating in the synthesis of papaverin, this compound plays a crucial role in pharmaceutical research and drug development .

Synthesis of (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile

Researchers have utilized this compound in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile. This compound likely has applications in organic chemistry, drug discovery, or material science. Further studies may explore its biological activity and potential therapeutic properties .

Preparation of Modified Diterpene (±) Nimbidiol

The compound has been employed in the preparation of modified diterpene (±) nimbidiol. Diterpenes are natural products with diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects. Investigating the role of this compound in diterpene synthesis could lead to novel bioactive molecules .

Other Potential Applications

While the above applications are well-documented, additional research may uncover novel uses for this compound. Scientists could explore its interactions with specific enzymes, receptors, or cellular pathways. Its structural features suggest potential bioactivity, making it an intriguing target for further investigation.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. The benzamide group is often associated with enzyme inhibition, while the trifluoromethyl group can enhance binding to certain biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its safety and potential applications .

properties

IUPAC Name

6-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6S/c1-4-7-27-22(28)15-9-18-19(32-12-31-18)10-16(15)24-23(27)34-11-20-25-21(26-33-20)14-6-5-13(29-2)8-17(14)30-3/h4-6,8-10H,1,7,11-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQLBHJBEDFFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-(thiomorpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide

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